Conjugated estrogen sodium

Description

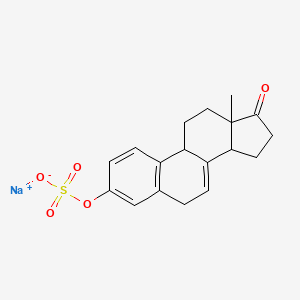

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMOCOWZLSYSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12126-59-9 | |

| Record name | Estrogens, conjugates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to the Composition and Analysis of Conjugated Estrogen Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete composition of conjugated estrogen sodium, detailed methodologies for its analysis, and an exploration of its signaling pathways. The information is presented to support research, development, and quality control of therapeutic agents containing conjugated estrogens.

Core Composition of this compound

This compound is a complex mixture of steroidal compounds, primarily composed of the sodium salts of sulfate esters of various estrogens. It is either derived from natural sources, such as the urine of pregnant mares, or produced synthetically.[1] The United States Pharmacopeia (USP) provides standardized specifications for its composition to ensure therapeutic consistency.

The primary estrogenic components are sodium estrone sulfate and sodium equilin sulfate, which together constitute the majority of the mixture.[2] In addition to these, a number of other concomitant conjugated estrogens are present in smaller, but pharmacologically significant, quantities.

Table 1: Quantitative Composition of Conjugated Estrogens (USP)

| Component | Percentage of Labeled Conjugated Estrogens Content |

| Sodium Estrone Sulfate | 52.5% - 61.5% |

| Sodium Equilin Sulfate | 22.5% - 30.5% |

| Total Sodium Estrone Sulfate and Sodium Equilin Sulfate | 79.5% - 88.0% |

| Sodium 17α-Dihydroequilin Sulfate | 13.5% - 19.5% |

| Sodium 17α-Estradiol Sulfate | 2.5% - 9.5% |

| Sodium 17β-Dihydroequilin Sulfate | 0.5% - 4.0% |

Source: USP Monograph on Conjugated Estrogens[2]

Beyond these primary and concomitant components, a more detailed analysis reveals a larger number of steroidal constituents. Advanced analytical techniques have identified up to 60 consistently present steroidal components in commercial preparations.[2][3]

Experimental Protocols for Analysis

The analysis of this compound is a complex task due to the number of structurally similar components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant analytical techniques employed for the identification and quantification of these estrogens.[4][5]

Sample Preparation for Analysis from Pharmaceutical Dosage Forms

A robust sample preparation is critical for accurate analysis. The following is a generalized protocol based on established methods:

-

Tablet Processing: For tablet formulations, the outer coating is first removed. A specific number of tablets are weighed to obtain a representative sample, which is then finely ground.[3]

-

Dissolution: An equivalent of a specified amount of conjugated estrogens from the powdered tablet is transferred to a flask. The powder is dissolved in water with vigorous shaking until complete dissolution.[3]

-

Centrifugation: The solution is centrifuged to remove any insoluble excipients.[3]

-

Solid-Phase Extraction (SPE): The cleared supernatant undergoes SPE for sample cleanup and concentration. A C18 cartridge is typically used.

-

Conditioning: The cartridge is conditioned with methanol followed by a methanol-water solution.

-

Loading: The sample solution is passed through the cartridge.

-

Washing: The cartridge is washed with a low-concentration methanol solution.

-

Elution: The bound estrogens are eluted with methanol.[3]

-

-

Final Preparation: The eluate is dried under nitrogen and reconstituted in a suitable mobile phase for injection into the analytical instrument.[3]

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) Method

The following outlines a typical UHPLC-HRMS method for the detailed characterization of conjugated estrogens, as recommended by regulatory bodies like the FDA.[3]

-

Liquid Chromatography System: An ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).[2]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.[2]

-

-

Gradient Program: A gradient elution is employed, starting with a lower percentage of Mobile Phase B and gradually increasing to elute all components of interest.[2]

-

Flow Rate: A typical flow rate is around 0.35 mL/min.[2]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]

-

Mass Spectrometry System: A high-resolution mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) in negative ion mode.[3]

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 250-700 is appropriate to cover the expected components.[3]

-

Data Analysis: Component identification is based on their exact mass and retention time relative to known standards. Quantification is performed by comparing the peak area of each component to that of a standard.[3]

Signaling Pathways of Estrogens

Estrogens exert their physiological effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic.[1][6]

Genomic (Nuclear-Initiated) Signaling Pathway

The classical genomic pathway involves the binding of estrogens to their intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[7] This interaction triggers a cascade of events leading to the regulation of gene expression.

Non-Genomic (Membrane-Initiated) Signaling Pathway

Estrogens can also elicit rapid cellular responses through non-genomic pathways.[8] This involves the activation of membrane-associated estrogen receptors, including a subpopulation of ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).[8] This leads to the activation of various intracellular signaling cascades.

Experimental Workflow for Estrogen Analysis

The overall workflow for the analysis of conjugated estrogens from a pharmaceutical product to identify and quantify its components is summarized below.

References

- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. HPLC analysis of pharmaceutical estrogens in raw materials and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Synthesis of Conjugated Equine Estrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated equine estrogens (CEEs) have been a cornerstone of hormone replacement therapy for decades. This technical guide provides an in-depth exploration of the origin, composition, and synthesis of these complex mixtures. It details the traditional extraction and purification from pregnant mare urine, as well as the chemical synthesis of key estrogenic components. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to aid in research and drug development.

Origin and Composition of Conjugated Equine Estrogens

Conjugated equine estrogens are a complex mixture of steroidal compounds, primarily derived from the urine of pregnant mares.[1] The most well-known CEE product is Premarin®, first marketed in the 1940s.[2] The composition of CEEs is intricate, containing a variety of estrogens, many of which are unique to equines.[3]

The primary estrogenic components are the sodium salts of the sulfate esters of estrone and equilin.[4] However, a multitude of other related estrogens are also present. The United States Pharmacopeia (USP) monograph for conjugated estrogens mandates the quantification of ten specific components.[5] Research has identified as many as 60 different steroidal components in Premarin® tablets.[5][6]

Quantitative Composition

The precise composition of CEEs can vary, but the table below summarizes the approximate percentages of the ten major estrogenic components as specified by the USP and found in representative analyses of Premarin®.

| Estrogen Component | Abbreviation | Typical Percentage Range (%) |

| Sodium estrone sulfate | E1S | 50 - 65 |

| Sodium equilin sulfate | EqS | 20 - 35 |

| Sodium 17α-dihydroequilin sulfate | 17α-DHEqS | 13 - 18 |

| Sodium 17α-estradiol sulfate | 17α-E2S | 2 - 7 |

| Sodium 17β-dihydroequilin sulfate | 17β-DHEqS | 0.5 - 4 |

| Sodium 17β-estradiol sulfate | 17β-E2S | 0.5 - 2.5 |

| Sodium equilenin sulfate | EqnS | 0.5 - 2.5 |

| Sodium 17α-dihydroequilenin sulfate | 17α-DHEqnS | < 2 |

| Sodium 17β-dihydroequilenin sulfate | 17β-DHEqnS | < 1.5 |

| Sodium Δ⁸,⁹-dehydroestrone sulfate | Δ⁸,⁹-DHES | 1 - 7 |

Extraction and Purification from Pregnant Mare Urine

The industrial production of CEEs from pregnant mare urine (PMU) involves a multi-step extraction and purification process.[2] While specific proprietary details of the "Brandon Process" used for Premarin® are not fully public, patent literature provides a general outline of the methodologies employed.[7] These methods primarily rely on solid-phase extraction (SPE) to isolate the conjugated estrogens from the complex urine matrix.[8][9]

Experimental Protocol: Solid-Phase Extraction of CEEs from PMU

This protocol is a composite representation based on publicly available patent information and may require optimization.

1. Pre-treatment of Pregnant Mare Urine (PMU):

- Adjust the pH of the collected PMU to a range of 8.5 to 9.5 using an alkaline solution (e.g., sodium hydroxide).[10]

- Filter the pH-adjusted urine through a suitable filtration system (e.g., sand bed, microfiltration, or ultrafiltration) to remove particulate matter, mucous, and other solids.[9][10]

2. Solid-Phase Extraction (SPE):

- Pass the pre-treated PMU through a column packed with a non-ionic, macroporous polymeric adsorbent resin (e.g., polystyrene-divinylbenzene resin) or hydrophobized silica gel.[8][9] The estrogens and other phenolic compounds will adsorb to the resin.

- Wash the resin with an aqueous buffer solution (e.g., acetic acid/acetate buffer at pH 5) to remove impurities.[8]

3. Elution of Conjugated Estrogens:

- Elute the bound conjugated estrogens from the resin using a water-miscible organic solvent, such as methanol, ethanol, or a mixture of a water-miscible ether, lower alkanol, and/or lower aliphatic ketone with water.[8][9][11]

4. Purification and Isolation:

- Concentrate the eluate under reduced pressure to yield a crude extract.

- The crude extract can be further purified by techniques such as liquid-liquid extraction, crystallization, and/or preparative chromatography to separate the major and minor estrogen components.[10]

Experimental Workflow: Extraction and Purification of CEEs

Caption: Workflow for the extraction and purification of CEEs from PMU.

Synthesis of Key Equine Estrogens

The chemical synthesis of the individual components of CEEs is a significant area of research, offering an alternative to extraction from natural sources. The total synthesis of estrone is well-established, and various methods exist for the synthesis of the unique equine estrogens.

Total Synthesis of (±)-Estrone via the Torgov Route

The Torgov synthesis is a classic and efficient method for the construction of the steroid skeleton.

This protocol is a generalized representation of the Torgov synthesis.

Step 1: Synthesis of the Secosteroid

-

React 6-methoxy-1-tetralone with vinylmagnesium bromide in an appropriate solvent (e.g., tetrahydrofuran) to form the corresponding tertiary alcohol.

-

Condense the resulting alcohol with 2-methyl-1,3-cyclopentanedione in the presence of a catalytic amount of a strong acid to yield the tricyclic secosteroid.

Step 2: Cyclization to the Estrane Skeleton

-

Subject the secosteroid to an acid-catalyzed intramolecular cyclization to form the tetracyclic estrane skeleton.

Step 3: Reduction and Deprotection

-

Selectively reduce the double bonds in the B and C rings. This can be achieved through catalytic hydrogenation.

-

The 17-keto group can be protected as a ketal before the reduction of the C8-C9 double bond and then deprotected.

-

Demethylate the 3-methoxy group using a reagent such as pyridine hydrochloride at elevated temperatures to yield (±)-estrone.

Caption: Workflow for the Torgov total synthesis of (±)-estrone.

Synthesis of Equilin and its Derivatives

The synthesis of equilin, a key component of CEEs, is more challenging due to the presence of the Δ⁷ double bond.

One approach to equilin involves the introduction of the Δ⁷ double bond into an estrone derivative.

1. Protection: Protect the 3-hydroxyl group of estrone as a methyl ether and the 17-keto group as a ketal. 2. Bromination: Introduce a bromine atom at the 7α-position. 3. Dehydrobromination: Eliminate HBr to form the Δ⁷ double bond, yielding the equilin derivative. 4. Deprotection: Remove the protecting groups to obtain equilin.

The 17-hydroxy derivatives of equilin can be synthesized by the stereoselective reduction of the 17-keto group of equilin.

-

17β-Dihydroequilin: Reduction of equilin with sodium borohydride typically yields the 17β-alcohol stereoselectively due to steric hindrance from the C18 methyl group.

-

17α-Dihydroequilin: Achieving the 17α-alcohol can be accomplished using reducing agents that favor attack from the less hindered α-face, or through multi-step procedures involving inversion of the stereochemistry of the 17β-alcohol.

Synthesis of Estrogen Sulfates

The conjugated forms of the estrogens are typically prepared by sulfation of the free estrogens.

Experimental Protocol: Sulfation of Estrone

-

Dissolve estrone in a suitable solvent such as pyridine.

-

Add a sulfating agent, for example, sulfur trioxide pyridine complex, and stir the reaction mixture at room temperature.

-

After the reaction is complete, quench the reaction and purify the resulting estrone sulfate, typically as a sodium or ammonium salt.

Estrogen Signaling Pathways

Conjugated equine estrogens exert their biological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. The activation of these receptors initiates a cascade of molecular events that ultimately regulate gene expression.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogens to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Non-Genomic Signaling Pathway

Estrogens can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can trigger intracellular signaling cascades, such as the activation of protein kinases, leading to downstream effects on cellular function.

Estrogen Signaling Pathway Diagram

Caption: Overview of genomic and non-genomic estrogen signaling pathways.

Conclusion

This technical guide has provided a comprehensive overview of the origin, composition, extraction, and synthesis of conjugated equine estrogens. The detailed protocols and workflows are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the complex nature of CEEs is essential for the continued development and optimization of hormone replacement therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. [17alpha-Dihydroequilin (25 mg) (Estra-1,3,5(10),7-tetraene-3,17alpha-diol)] - CAS [651-55-8] [store.usp.org]

- 5. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17α-Dihydroequilin United States Pharmacopeia (USP) Reference Standard | 651-55-8 [sigmaaldrich.com]

- 7. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

- 8. A new direct synthesis of equilin from equilenin. Potassium–ammonia reduction of some non-conjugated double bonds | Semantic Scholar [semanticscholar.org]

- 9. scribd.com [scribd.com]

- 10. MeSH Browser [meshb.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Individual Estrogen Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of the primary estrogen components: estradiol, estrone, and estriol. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions and signaling pathways that govern the physiological and pharmacological effects of these crucial hormones. This document delves into the core principles of estrogen action, from receptor binding and genomic signaling to rapid non-genomic effects. Detailed experimental protocols for key assays are provided to facilitate the study of these mechanisms, and quantitative data are summarized for comparative analysis.

Introduction to Estrogen Components and their Receptors

Estrogens are a class of steroid hormones that play a critical role in the development and regulation of the female reproductive system and secondary sexual characteristics.[1] The three principal endogenous estrogens in humans are estradiol (E2), estrone (E1), and estriol (E3). Their biological effects are primarily mediated through two high-affinity estrogen receptors (ERs), ERα and ERβ, which are members of the nuclear receptor superfamily.[2][3] These receptors function as ligand-activated transcription factors that modulate the expression of target genes.[4] ERα and ERβ are encoded by separate genes and exhibit distinct tissue distributions and transcriptional activities, leading to varied physiological responses upon ligand binding.[5]

Estradiol (E2) is the most potent and predominant estrogen in non-pregnant, premenopausal women.

Estrone (E1) is the primary estrogen after menopause and can be converted to estradiol in peripheral tissues.

Estriol (E3) is the main estrogen during pregnancy and is considered a weaker estrogen.

Quantitative Analysis of Estrogen Receptor Binding and Transactivation

The interaction of individual estrogen components with their receptors is characterized by their binding affinity (dissociation constant, Kd) and their ability to activate gene transcription (transactivation potency, EC50). These quantitative parameters are crucial for understanding the relative biological activity of each estrogen.

| Estrogen Component | Receptor | Binding Affinity (Kd) | Transactivation Potency (EC50) |

| Estradiol (E2) | ERα | 60.72 - 68.81 pM[6][7] | ~0.1 nM |

| ERβ | Similar to ERα | Similar to ERα | |

| Estrone (E1) | ERα | Lower than E2 | Lower than E2 |

| ERβ | Lower than E2 | Lower than E2 | |

| Estriol (E3) | ERα | Lower than E2 | Lower than E2 |

| ERβ | Higher affinity than for ERα | Lower than E2 |

Note: The binding affinities and transactivation potencies can vary depending on the specific assay conditions and cell type used. The values for estrone and estriol are generally reported as being lower (weaker) than estradiol, though precise and consistent Kd and EC50 values are less commonly cited in the literature.

Mechanisms of Action: Genomic and Non-Genomic Pathways

Estrogens exert their effects through two main signaling pathways: a classical genomic pathway that involves the regulation of gene expression in the nucleus, and a rapid, non-genomic pathway initiated at the cell membrane.

The Classical Genomic Signaling Pathway

The genomic pathway is the primary mechanism through which estrogens regulate long-term physiological processes.

-

Ligand Binding and Receptor Dimerization: Estrogens, being lipophilic, diffuse across the cell membrane and bind to ERα or ERβ located in the cytoplasm or nucleus.[4] Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (like hsp90) and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4]

-

Nuclear Translocation and DNA Binding: The estrogen-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][8]

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound receptor complex recruits a variety of co-activator or co-repressor proteins.[4][8] This multiprotein complex then modulates the transcription of target genes by interacting with the basal transcription machinery, leading to either an increase or decrease in protein synthesis.[4] ERs can also regulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1, without directly binding to an ERE.[3][9][10]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling cascades initiated at the cell membrane.[11] These effects occur within seconds to minutes and do not require gene transcription or protein synthesis.[7]

A subpopulation of ERα and ERβ is localized to the plasma membrane, often in specialized microdomains called caveolae.[12] Upon estrogen binding, these membrane-associated ERs (mERs) can rapidly activate various intracellular signaling pathways, including:

-

Src/MAPK Pathway: Estrogen binding to mERs can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn activates the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2).[9][13] This pathway is often mediated by scaffolding proteins like the modulator of non-genomic activity of estrogen receptor (MNAR), also known as PELP1.[9][14]

-

PI3K/Akt Pathway: mER activation can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[9][13]

-

G-protein Coupled Signaling: mERs can interact with G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC) and subsequent calcium mobilization.[9][12]

These non-genomic signaling events can ultimately influence cellular processes such as cell proliferation, migration, and apoptosis. Furthermore, the kinases activated through these pathways can phosphorylate and modulate the activity of nuclear ERs and their co-regulators, thus creating a crosstalk between the non-genomic and genomic signaling pathways.[9][15]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

Materials:

-

Rat uterine cytosol (as a source of ERs)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Competitive Binding Assay:

-

A constant amount of uterine cytosol and a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) are added to a series of microcentrifuge tubes.[16]

-

Increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol (for the standard curve) are added to the tubes.[16]

-

The tubes are incubated to allow the binding to reach equilibrium.

-

HAP slurry is added to each tube to bind the receptor-ligand complexes.

-

The tubes are centrifuged, and the supernatant (containing unbound ligand) is discarded.

-

The HAP pellet is washed to remove any remaining unbound ligand.

-

Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve.[16]

-

The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.

-

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., MCF-7, T47D, or HEK293) transfected with:

-

An expression vector for ERα or ERβ.

-

A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).[17]

-

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis buffer.

-

Substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Plating:

-

The engineered reporter cells are cultured in appropriate medium.

-

Cells are plated into multi-well plates and allowed to attach.

-

-

Compound Treatment:

-

The cell culture medium is replaced with medium containing various concentrations of the test compound or a control estrogen (e.g., 17β-estradiol).

-

The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

-

Cell Lysis and Reporter Assay:

-

The cells are washed and then lysed to release the cellular contents, including the reporter protein.

-

The appropriate substrate for the reporter enzyme is added to the cell lysate.

-

The enzymatic reaction is allowed to proceed, and the resulting signal (e.g., light output for luciferase) is measured using a luminometer or spectrophotometer.

-

-

Data Analysis:

-

The reporter gene activity is normalized to a control (e.g., vehicle-treated cells).

-

A dose-response curve is generated by plotting the reporter activity against the logarithm of the test compound concentration.

-

The EC50 (for agonists) or IC50 (for antagonists) is determined from the curve.

-

Conclusion

The biological actions of estradiol, estrone, and estriol are multifaceted, governed by their distinct affinities for ERα and ERβ and their differential activation of genomic and non-genomic signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics that can selectively modulate estrogen receptor activity for the treatment of a wide range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of estrogen signaling and the characterization of new estrogenic compounds.

References

- 1. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor transcription and transactivation: Basic aspects of estrogen action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 8. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Sodium Estrone Sulfate and Sodium Equilin Sulfate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative pharmacokinetics of sodium estrone sulfate and sodium equilin sulfate, two key components of conjugated estrogen therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and visual representations of their metabolic pathways.

Introduction

Sodium estrone sulfate and sodium equilin sulfate are the primary constituents of conjugated equine estrogens (CEEs), widely used in hormone replacement therapy. While both are estrogen sulfates, their distinct chemical structures lead to notable differences in their pharmacokinetic profiles. Understanding these differences is paramount for optimizing drug design, predicting therapeutic outcomes, and ensuring patient safety. This guide will dissect the available scientific literature to present a clear, comparative overview of these two critical compounds.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of sodium estrone sulfate and sodium equilin sulfate have been delineated in various studies, often in the context of CEE formulations. While both are absorbed from the gastrointestinal tract, their subsequent metabolic fates and clearance rates differ significantly.

Absorption

Upon oral administration, both sodium estrone sulfate and sodium equilin sulfate can be absorbed directly. However, a significant portion undergoes hydrolysis by gut bacteria, releasing the unconjugated forms, estrone and equilin, which are then readily absorbed.[1] After absorption, these unconjugated estrogens are rapidly resulfated, primarily in the liver and intestinal wall, and circulate in this conjugated form.[1] Studies comparing conjugated equine estrogens with a synthetic mixture indicated that the synthetic formulation led to a faster appearance of estrone, equilin, and their metabolites in the blood, as evidenced by lower t(max) values.[2]

Distribution

Both estrone sulfate and equilin sulfate are extensively bound to plasma proteins, which limits their free, pharmacologically active concentrations. This protein binding serves as a circulating reservoir, contributing to their prolonged duration of action.

Metabolism

The metabolism of estrone sulfate and equilin sulfate is a critical determinant of their biological activity. The key enzymes involved are steroid sulfatase (STS), which hydrolyzes the sulfate conjugates to their active forms (estrone and equilin), and estrogen sulfotransferases (SULTs), which catalyze the reverse reaction.[3][4]

Sodium Estrone Sulfate Metabolism: Estrone sulfate is a prodrug that is converted to the biologically active estrone by STS.[3] Estrone can then be further metabolized to the more potent estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD). This metabolic activation is a key step in its estrogenic effect.

Sodium Equilin Sulfate Metabolism: Similarly, equilin sulfate is hydrolyzed by STS to equilin. Equilin can then be converted to the more potent 17β-dihydroequilin by 17β-HSD.[1] Notably, the conversion of equilin to its 17β-reduced metabolite is more extensive than that of estrone to estradiol, which may contribute to the overall potency of CEEs.[1]

Excretion

The metabolites of both estrone and equilin are primarily excreted in the urine as glucuronide and sulfate conjugates.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sodium estrone sulfate and sodium equilin sulfate, compiled from various studies. It is important to note that these values can vary depending on the specific formulation, dosage, and patient population.

Table 1: Pharmacokinetic Parameters of Unconjugated Estrone and Equilin after Oral Administration of a Conjugated Estrogen Formulation [2]

| Parameter | Unconjugated Estrone | Unconjugated Equilin |

| Cmax (pg/mL) | Higher with synthetic mixture | Higher with synthetic mixture |

| tmax (h) | Faster with synthetic mixture | Faster with synthetic mixture |

| AUC (pg·h/mL) | Significantly higher with synthetic mixture | Significantly lower with synthetic mixture |

Table 2: Comparative Bioavailability Parameters (Synthetic vs. Premarin®) [2]

| Analyte | Parameter | Geometric Mean Ratio (Synthetic/Premarin®) |

| Unconjugated Estrone | Cmax | Outside 80-125% |

| tmax | Outside 80-125% | |

| AUCt | Outside 80-125% | |

| Unconjugated Equilin | Cmax | Outside 80-125% |

| tmax | Outside 80-125% | |

| AUCt | Outside 80-125% | |

| Total Estrone | AUCt | Within 80-125% |

| Total Equilin | AUCt | Within 80-125% |

Experimental Protocols

The characterization of the pharmacokinetics of sodium estrone sulfate and sodium equilin sulfate relies on robust experimental designs and sensitive analytical methodologies.

In Vivo Study Design: A Representative Protocol

A common approach for evaluating the pharmacokinetics of these compounds involves a randomized, single-dose, crossover study design in postmenopausal women.[2]

Protocol Outline:

-

Subject Recruitment: Healthy, postmenopausal women are recruited for the study.

-

Randomization: Subjects are randomly assigned to a treatment sequence, for example, receiving either the test formulation or the reference formulation in the first period, followed by a washout period, and then the alternate formulation in the second period. A three-period design may also be used.[2]

-

Dosing: A single oral dose of the estrogen preparation is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a specified duration (e.g., 72 hours) post-dose.

-

Plasma Analysis: Plasma concentrations of unconjugated and total estrogens (e.g., estrone, equilin, and their metabolites) are measured using a validated analytical method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, tmax, and AUC are calculated from the plasma concentration-time data.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A highly sensitive and specific method for the simultaneous quantification of multiple estrogens and their metabolites in plasma is gas chromatography coupled with mass spectrometry (GC-MS).[2]

Methodology Outline:

-

Sample Preparation: Plasma samples are subjected to enzymatic hydrolysis to measure total (conjugated and unconjugated) estrogen concentrations. This is followed by extraction and derivatization to improve the volatility and chromatographic properties of the analytes.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph for separation. The separated components are then introduced into a mass spectrometer for detection and quantification.

-

Data Analysis: The concentrations of each analyte are determined by comparing their peak areas to those of known standards.

Signaling and Metabolic Pathways

The biological effects of sodium estrone sulfate and sodium equilin sulfate are mediated through their conversion to active estrogens, which then interact with estrogen receptors. The following diagrams illustrate the key metabolic pathways.

Caption: Metabolic pathway of Sodium Estrone Sulfate.

Caption: Metabolic pathway of Sodium Equilin Sulfate.

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of sodium estrone sulfate and sodium equilin sulfate are complex and distinct. While both serve as prodrugs to more active estrogens, their rates of absorption, metabolic activation, and resulting plasma concentrations of active metabolites differ. These differences have significant implications for the therapeutic effects and safety profiles of conjugated estrogen preparations. A thorough understanding of their individual and comparative pharmacokinetics is essential for the continued development and refinement of hormone replacement therapies. This guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to inform future research and drug development efforts.

References

- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetics of a conjugated equine estrogen preparation (premarin) and a synthetic mixture of estrogens (C.E.S.) in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Estrogen Receptor Binding Affinity of Conjugated Estrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinities of conjugated estrogens to the estrogen receptors alpha (ERα) and beta (ERβ). This document summarizes quantitative binding data, details common experimental protocols, and visualizes key biological and experimental pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Estrogen Receptor Signaling Pathways

Estrogens exert their physiological effects by binding to two main estrogen receptor subtypes, ERα and ERβ, which function as ligand-activated transcription factors.[1] Upon ligand binding, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they modulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, a subpopulation of estrogen receptors located at the cell membrane can initiate rapid, non-genomic signaling cascades.[2]

The following diagram illustrates the primary estrogen receptor signaling pathways:

Caption: Estrogen Receptor Genomic and Non-Genomic Signaling Pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical determinant of its biological activity. For conjugated estrogens, these affinities can vary significantly between the different estrogen components and the two receptor subtypes. The following table summarizes the in-vitro binding affinities of several conjugated estrogens for ERα and ERβ, expressed as Relative Binding Affinity (RBA), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant).

| Estrogen Compound | Receptor | RBA (%) | IC50 (nM) | Kd (nM) | Reference(s) |

| Endogenous Estrogens | |||||

| 17β-Estradiol (E2) | ERα | 100 | 0.22 | 0.13 ± 0.02 | [3][4] |

| ERβ | 100 | 0.25 | ~0.4 | [3] | |

| Estrone (E1) | ERα | 12-17% of E2 | - | - | [5] |

| ERβ | 66-290% of E2 | - | - | [5] | |

| Equine Estrogens | |||||

| Equilin | ERα | ~40% of E1 | - | - | [6] |

| ERβ | Higher affinity than ERα | - | - | [7] | |

| 17α-Dihydroequilin | ERα | 18.6 | - | - | [8] |

| ERβ | 14-32 | - | - | [8] | |

| 17β-Dihydroequilin | ERα | - | - | - | |

| ERβ | - | - | - | ||

| Equilenin | ERα | - | - | - | |

| ERβ | Most active of equine estrogens | - | - | [5] | |

| 17α-Dihydroequilenin | ERα | 20 | 0.50 | - | [8] |

| ERβ | 49 | 0.37 | - | [8] | |

| 17β-Dihydroequilenin | ERα | 35-68 | 0.15 | - | [8] |

| ERβ | 90-100 | 0.20 | - | [8] | |

| Synthetic Estrogens | |||||

| Diethylstilbestrol (DES) | ERα | - | - | - | [9] |

| ERβ | - | - | - | [9] | |

| 17α-Ethinylestradiol | ERα | - | - | - | [10] |

| ERβ | - | - | - | [10] |

Note: RBA values are typically relative to 17β-Estradiol, which is set to 100%. A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The determination of in-vitro estrogen receptor binding affinity is commonly performed using competitive binding assays. Two prevalent methods are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Estrogen Receptor Source: Rat uterine cytosol is a common source.[11][12]

-

Radioligand: [³H]-17β-estradiol.[11]

-

Test Compounds: Conjugated estrogens of interest.

-

Assay Buffer: For example, TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]

-

Separation Medium: Hydroxylapatite (HAP) slurry or filtration through glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[11]

-

Assay Incubation: A fixed concentration of the estrogen receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, the mixture can be filtered through glass fiber filters, which retain the receptor-ligand complex.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) can then be calculated relative to the IC50 of a reference compound, typically 17β-estradiol.[3]

The following diagram illustrates a typical workflow for a radioligand binding assay:

References

- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships and Differential Interactions and Functional Activity of Various Equine Estrogens Medi… [ouci.dntb.gov.ua]

- 6. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 9. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to the Cellular Pathways Activated by Conjugated Estrogen Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated estrogen sodium, a complex mixture of equine-derived estrogens, is widely utilized in hormone replacement therapy. Its therapeutic efficacy is rooted in its ability to activate a sophisticated network of intracellular signaling pathways, primarily through interaction with estrogen receptors α (ERα) and β (ERβ). This technical guide provides a comprehensive overview of these cellular pathways, detailing both the classical genomic and the rapid non-genomic signaling cascades. We will explore the activation of key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, and present quantitative data on gene and protein expression changes. Detailed experimental protocols for studying these pathways are also provided, along with visual representations of the signaling networks and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a well-established therapeutic agent for managing symptoms associated with menopause and other conditions related to estrogen deficiency.[1] Unlike synthetic estrogens that consist of a single molecular entity, conjugated estrogens are a mixture, with sodium estrone sulfate and sodium equilin sulfate being the most abundant components. This complex composition results in a unique pharmacological profile, activating a broad spectrum of cellular responses. The biological effects of conjugated estrogens are mediated through their binding to estrogen receptors ERα and ERβ, which function as ligand-activated transcription factors.[2][3] This interaction initiates two principal types of signaling cascades: a genomic pathway that directly regulates gene expression, and a non-genomic pathway that triggers rapid, kinase-mediated cellular events.[4][5] A thorough understanding of these pathways is critical for elucidating the full therapeutic potential and potential risks associated with conjugated estrogen use.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway is the primary mechanism through which estrogens regulate gene expression.[6] This pathway involves the following key steps:

-

Ligand Binding and Receptor Dimerization: Conjugated estrogens, after cellular uptake and metabolic conversion to active forms like estradiol, bind to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent dimerization (homo- or heterodimers).[3]

-

Nuclear Translocation and DNA Binding: The estrogen-ER complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7]

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound ER complex recruits a host of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the expression of target genes.[8] This process results in the synthesis of new proteins that carry out the physiological effects of estrogens.

Non-Genomic Signaling Pathways

In addition to the genomic pathway, conjugated estrogens can elicit rapid cellular responses through non-genomic signaling. These pathways are initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm.[4][5] These rapid signals are typically mediated by the activation of various protein kinase cascades, most notably the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling route for cell proliferation, differentiation, and survival. Activation of this pathway by estrogens generally involves:

-

Membrane ER Activation: Estrogen binding to membrane-associated ERs (mERs) can lead to the activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), often through a G-protein-coupled mechanism.[6]

-

Upstream Kinase Cascade: This initial activation triggers a cascade of phosphorylation events, beginning with the activation of Ras and Raf, which in turn phosphorylate and activate MEK (MAPK/ERK kinase).

-

ERK Phosphorylation and Downstream Effects: Activated MEK then phosphorylates ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that promote cell growth and proliferation.[9]

PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. Estrogen-mediated activation of this pathway typically proceeds as follows:

-

PI3K Activation: Membrane-associated ERs, upon estrogen binding, can directly interact with and activate the p85 regulatory subunit of PI3K.[10]

-

PIP3 Formation and Akt Recruitment: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane.

-

Akt Phosphorylation and Downstream Signaling: At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.[10]

Quantitative Data on Cellular Responses

The activation of these signaling pathways by conjugated estrogens leads to significant changes in gene and protein expression. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Differential Gene Expression in Mammary Tissue of Cynomolgus Monkeys Treated with Conjugated Equine Estrogens (CEE) vs. Estradiol (E2) for 6 Months

| Gene | Treatment | Fold Change (vs. Control) | p-value | Reference |

| TFF1 | CEE | > 2.0 | < 0.05 | [4][5][6] |

| TFF1 | E2 | > 2.0 | < 0.05 | [4][5][6] |

| PGR | CEE | > 2.0 | < 0.05 | [4][5][6] |

| GREB1 | CEE | > 2.0 | < 0.05 | [4][5][6] |

| IGFBP1 | CEE | Upregulated | < 0.05 | [4][5][6] |

| SGK493 | CEE | Upregulated | < 0.05 | [4][5][6] |

Data adapted from Hobi et al. (2022). This study highlights that while both CEE and E2 upregulate some common estrogen-responsive genes like TFF1, CEE appears to have a broader impact on gene expression in this model, including the significant upregulation of PGR and GREB1.[4][5][6]

Table 2: Changes in Serum Protein Levels in Postmenopausal Women After 1 Year of Conjugated Equine Estrogens (CEE) Treatment (0.625 mg/d)

| Protein | Change in Level | Fold Change | p-value | Reference |

| IGF-1 | Decreased | 0.77 | < 0.001 | [2][11] |

| IGFBP-1 | Increased | 2.53 | < 0.001 | [2][11] |

| IGFBP-2 | Increased | 1.48 | < 0.001 | [2][11] |

| IGFBP-4 | Increased | 1.25 | < 0.001 | [2][11] |

| Coagulation Factor X | Increased | 1.25 | < 0.001 | [2][11] |

| Alpha-2-HS-glycoprotein | Increased | 1.22 | < 0.001 | [2][11] |

| Vitamin D-binding protein | Increased | 1.15 | < 0.001 | [2][11] |

| Ceruloplasmin | Increased | 1.20 | < 0.001 | [2][11] |

| Matrix metalloproteinase-2 | Increased | 1.14 | < 0.001 | [2][11] |

| Protein Z | Increased | 1.24 | < 0.001 | [2][11] |

Data adapted from Katayama et al. (2009). This quantitative proteomics study reveals that CEE treatment significantly alters the serum proteome, affecting proteins involved in metabolism, coagulation, and bone formation.[2][11]

Detailed Experimental Protocols

ERE-Luciferase Reporter Assay for Genomic Signaling

This assay measures the ability of conjugated estrogens to activate transcription from an ERE.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., MCF-7, which expresses endogenous ER) in appropriate media.

-

Seed cells in 24-well plates.

-

Co-transfect cells with an ERE-luciferase reporter plasmid (containing multiple EREs upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Hormone Treatment:

-

24 hours post-transfection, replace the medium with a medium containing various concentrations of this compound or vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After 18-24 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Western Blot Analysis for MAPK/ERK and PI3K/Akt Pathway Activation

This method detects the phosphorylation status of key proteins in these non-genomic signaling pathways.

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) or with a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), Akt (p-Akt Ser473, p-Akt Thr308), and their total protein counterparts (total ERK, total Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

-

Chromatin Immunoprecipitation (ChIP) for ER-DNA Binding

This technique identifies the genomic regions where the estrogen receptor binds.

-

Cell Culture and Cross-linking:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for ERα or ERβ.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

-

Analyze the purified DNA by qPCR to quantify ER binding at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.

-

Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagrams

References

- 1. Structurally similar estradiol analogs uniquely alter the regulation of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Estrogen-induced gene expression in bone marrow c-kit+ stem cells and stromal cells: identification of specific biological processes involved in the functional organization of the stem cell niche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Expression profiling of the estrogen responsive genes in response to phytoestrogens using a customized DNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

The Equine Estrogen Elixir: A Technical Guide to the Discovery and Research Applications of Premarin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Premarin, a complex mixture of conjugated equine estrogens, has a long and storied history in medicine, primarily as a cornerstone of hormone replacement therapy for managing menopausal symptoms. Derived from the urine of pregnant mares, its discovery and development paved the way for a deeper understanding of estrogen's physiological effects. This technical guide provides an in-depth exploration of Premarin's history, composition, and its application in scientific research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

A Historical Overview: From Equine Urine to a Global Pharmaceutical

The journey of Premarin began in the 1930s with the pioneering work of Canadian researchers who identified pregnant mare's urine as a potent source of water-soluble estrogens. This discovery was a significant breakthrough, as it offered a more abundant and orally active alternative to estrogens sourced from human placenta. The name "Premarin" itself is derived from Pre gnant ma re's urin e.

The Canadian pharmaceutical firm Ayerst, McKenna & Harrison first marketed Premarin in Canada in 1941, followed by its approval in the United States in 1942.[1] It quickly became a widely prescribed medication for the treatment of menopausal symptoms, such as hot flashes and vaginal atrophy.[2][3] Over the decades, its use expanded to include the prevention of postmenopausal osteoporosis.[2] The history of Premarin is intertwined with the evolving understanding of menopause and the broader field of hormone replacement therapy, including large-scale clinical studies like the Women's Health Initiative (WHI) that have shaped its clinical use.[4]

Compositional Analysis: A Complex Estrogenic Profile

Premarin is not a single chemical entity but a complex mixture of at least 10 different estrogenic compounds, primarily the sodium salts of sulfate esters.[5] This unique composition is a direct result of its biological origin. The primary components are sodium estrone sulfate and sodium equilin sulfate.

Table 1: Major Estrogenic Components of Premarin

| Estrogen Component | Abbreviation | Typical Percentage (%) |

| Sodium estrone sulfate | 50 - 60 | |

| Sodium equilin sulfate | 22.5 - 32.5 | |

| Sodium 17α-dihydroequilin sulfate | 13.5 - 19.5 | |

| Sodium 17α-estradiol sulfate | 2.5 - 9.5 | |

| Sodium equilenin sulfate | 2.2 - 2.8 | |

| Sodium 17β-dihydroequilin sulfate | 0.5 - 4.0 | |

| Sodium 17β-estradiol sulfate | 0.5 - 0.9 | |

| Sodium 17α-dihydroequilenin sulfate | 1.2 - 1.6 | |

| Sodium 17β-dihydroequilenin sulfate | 0.5 - 0.7 | |

| Sodium Δ8,9-dehydroestrone sulfate | 3.5 - 3.9 |

Source: Adapted from various analytical studies.

The complex interplay of these different estrogens and their metabolites is believed to contribute to the overall therapeutic effect of Premarin.

Mechanism of Action: The Estrogen Receptor Signaling Pathway

The biological effects of Premarin's components are mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are located within the nucleus of target cells and function as ligand-activated transcription factors.

Upon entering a cell, the estrogenic compounds bind to ERs, inducing a conformational change in the receptor. This activated estrogen-receptor complex then dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of those genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by interacting with membrane-associated ERs. This can lead to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Research Applications and Supporting Data

Premarin has been utilized in a wide range of research applications, from fundamental studies of estrogen biology to large-scale clinical trials.

Treatment of Vasomotor Symptoms

One of the primary clinical applications of Premarin is the alleviation of vasomotor symptoms, commonly known as hot flashes, in menopausal women. Numerous clinical studies have demonstrated its efficacy in reducing the frequency and severity of these symptoms.

Table 2: Efficacy of Premarin in Reducing Moderate to Severe Vasomotor Symptoms

| Treatment Group | Mean Change from Baseline in Daily Hot Flash Frequency (Week 12) |

| Placebo | -5.4 |

| Premarin 0.3 mg | -9.8 |

| Premarin 0.45 mg | -10.9 |

| Premarin 0.625 mg | -11.5 |

Source: Data from the Health and Osteoporosis, Progestin and Estrogen (HOPE) Study.[6]

Prevention of Postmenopausal Osteoporosis

Estrogen plays a crucial role in maintaining bone density. The decline in estrogen levels during menopause can lead to an increased risk of osteoporosis. Premarin has been shown to be effective in preventing bone loss in postmenopausal women.

Table 3: Effect of Premarin on Lumbar Spine Bone Mineral Density (BMD)

| Treatment Group | Mean Percent Change from Baseline in L2-L4 BMD (2 years) |

| Placebo | -2.45% |

| Premarin 0.3 mg | +1.13% |

| Premarin 0.45 mg | +2.26% |

| Premarin 0.625 mg | +2.46% |

Source: Data from the Health and Osteoporosis, Progestin and Estrogen (HOPE) Study.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Premarin and its estrogenic components.

In Vitro Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the estrogen receptor.

Materials:

-

Radiolabeled estrogen (e.g., [³H]-17β-estradiol)

-

Unlabeled test compound (e.g., a component of Premarin)

-

Estrogen receptor preparation (e.g., from rat uterine cytosol)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, add a constant concentration of radiolabeled estrogen to each well.

-

Add the different concentrations of the unlabeled test compound to the wells.

-

Add the estrogen receptor preparation to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radiolabeled estrogen using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound radiolabeled estrogen against the concentration of the unlabeled test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen).

MCF-7 Cell Proliferation Assay

This assay is used to assess the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

Test compound (e.g., Premarin or its components)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Protocol:

-

Culture MCF-7 cells in standard medium.

-

Prior to the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for several days to deprive them of estrogens.

-

Seed the cells into a 96-well plate at a specific density.

-

Add various concentrations of the test compound to the wells.

-

Incubate the plate for a set period (e.g., 3-6 days).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the absorbance against the concentration of the test compound to determine the EC50 (the concentration that elicits a half-maximal proliferative response).

Animal Model of Menopause: Ovariectomy in Rodents

Surgical removal of the ovaries (ovariectomy) in rodents is a widely used model to study the effects of estrogen deficiency and hormone replacement therapy.

Procedure:

-

Anesthetize the female rodent (e.g., rat or mouse) using an appropriate anesthetic agent.

-

Make a small incision on the dorsal or ventral side to access the abdominal cavity.

-

Locate the ovaries, which are typically embedded in a fat pad near the kidneys.

-

Ligate the ovarian blood vessels and the fallopian tube.

-

Excise the ovary.

-

Repeat the procedure for the other ovary.

-

Suture the muscle and skin layers.

-

Provide post-operative care, including analgesics and monitoring for infection.

-

Allow a recovery period for the endogenous hormones to clear before initiating treatment with compounds like Premarin.

Conclusion

Premarin's journey from a natural source to a globally recognized pharmaceutical is a testament to the power of observation and scientific inquiry. Its complex composition and multifaceted mechanism of action continue to be areas of active research. For scientists and drug development professionals, understanding the history, composition, and experimental applications of Premarin provides a valuable framework for the study of estrogen biology and the development of new therapies for hormone-related conditions. The detailed protocols and data presented in this guide are intended to serve as a practical resource to facilitate further research in this important field.

References

- 1. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Conjugated Estrogen Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated estrogen sodium is a complex active pharmaceutical ingredient (API) comprised of a mixture of sodium salts of sulfated estrogens.[1] It is primarily obtained from the urine of pregnant mares or produced synthetically.[2] This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, with a focus on its major components. Experimental protocols for its analysis and a visualization of its primary signaling pathways are also presented to support research and development activities.

Chemical and Physical Properties

This compound is not a single chemical entity but a mixture of at least ten estrogenic substances.[3] The primary components are sodium estrone sulfate and sodium equilin sulfate, which together constitute a significant portion of the mixture.[1] The complex nature of this API dictates that its physical properties, such as melting point, are expressed as a range. The physicochemical properties of the two main components are summarized below.

Table 1: Physicochemical Properties of Major Components of this compound

| Property | Sodium Estrone Sulfate | Sodium Equilin Sulfate | Reference |

| Chemical Structure | C₁₈H₂₁NaO₅S | C₁₈H₁₉NaO₅S | [4][5] |

| Molecular Formula | C₁₈H₂₁NaO₅S | C₁₈H₁₉NaO₅S | [4][5] |

| Molecular Weight | 372.4 g/mol | 370.4 g/mol | [4][5] |

| Melting Point | Not specified for the isolated sodium salt. A range of 173-282 °C is reported for the conjugated estrogen mixture. | Not specified for the isolated sodium salt. A range of 173-282 °C is reported for the conjugated estrogen mixture. | [2] |

| Solubility | Soluble in water.[6] Specific solubility: 30 mg/mL in DMF and DMSO; 2 mg/mL in Ethanol; 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1).[7] | Soluble in water.[3] | [3][6][7] |

| pKa | An average pKa of 10 is reported for various estrogens.[2] | An average pKa of 10 is reported for various estrogens.[2] | [2] |

Signaling Pathways

Conjugated estrogens exert their biological effects primarily through interaction with estrogen receptors (ERs), leading to the activation of downstream signaling pathways. These pathways can be broadly categorized as nuclear-initiated and membrane-initiated.

Nuclear-Initiated Estrogen Signaling Pathway

In the classical or nuclear-initiated pathway, estrogens diffuse across the cell membrane and bind to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[8] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

References

- 1. scribd.com [scribd.com]

- 2. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Estrone Sodium Sulfate | C18H21NaO5S | CID 23667301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Equilin Sodium Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. US3644618A - Stable composition of synthetic sodium estrone sulfate - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cusabio.com [cusabio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Core Components of Synthetic Conjugated Estrogens

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the composition, analysis, and signaling pathways of synthetic conjugated estrogens.

Core Components of Synthetic Conjugated Estrogens